molecular formula C9H8F4 B1336050 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene CAS No. 6654-42-8

3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene

Katalognummer: B1336050
CAS-Nummer: 6654-42-8
Molekulargewicht: 192.15 g/mol
InChI-Schlüssel: RKBDIAMXCKXCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is a unique fluorinated tricyclic compound with the molecular formula C9H8F4. This compound is characterized by its rigid tricyclic structure and the presence of four fluorine atoms, which impart distinct chemical and physical properties. It is primarily used in research settings due to its unique structure and reactivity .

Eigenschaften

CAS-Nummer

6654-42-8

Molekularformel

C9H8F4

Molekulargewicht

192.15 g/mol

IUPAC-Name

3,3,4,4-tetrafluorotricyclo[4.2.1.02,5]non-7-ene

InChI

InChI=1S/C9H8F4/c10-8(11)6-4-1-2-5(3-4)7(6)9(8,12)13/h1-2,4-7H,3H2

InChI-Schlüssel

RKBDIAMXCKXCEJ-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(C3(F)F)(F)F

Kanonische SMILES

C1C2C=CC1C3C2C(C3(F)F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is primarily based on its ability to interact with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3,4,4-Tetrafluorocyclohexene
  • 3,3,4,4-Tetrafluorobicyclo[2.2.1]hept-2-ene
  • 3,3,4,4-Tetrafluorocyclopentene

Uniqueness

Compared to these similar compounds, 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene stands out due to its more complex tricyclic structure, which imparts unique chemical and physical properties. This complexity makes it a valuable compound for research and development in various scientific fields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.